molecular formula C12H19ClFN5 B12216780 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12216780
M. Wt: 287.76 g/mol
InChI Key: ALPPCTNUFOTPBC-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group, a fluorine atom, and a propyl group attached to the pyrazole rings. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-5-fluoropyrazole with a suitable alkylating agent to introduce the propyl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Chemical Reactions Analysis

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce different substituents on the pyrazole ring.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form pyrazole derivatives with extended conjugation.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-5-17-9-11(8-15-17)14-6-10-7-16-18(4-2)12(10)13;/h7-9,14H,3-6H2,1-2H3;1H

InChI Key

ALPPCTNUFOTPBC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=C(N(N=C2)CC)F.Cl

Origin of Product

United States

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